

The Biological Activity of (S)-2-Benzylsuccinic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzylsuccinic anhydride, (S)-

Cat. No.: B580819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (S)-2-benzylsuccinic acid and its derivatives. The document details their primary molecular targets, involvement in key signaling pathways, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

(S)-2-benzylsuccinic acid and its derivatives are a class of small molecules with significant and diverse biological activities. Primarily recognized as potent inhibitors of metalloenzymes, their therapeutic potential spans across metabolic disorders, cardiovascular diseases, and oncology. The stereochemistry of the parent molecule is critical, with the (S)-enantiomer being a key building block for the antidiabetic drug mitiglinide. This guide consolidates the current understanding of these compounds, presenting key quantitative data, outlining experimental protocols for their study, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities and Molecular Targets

The primary biological activities of (S)-2-benzylsuccinic acid and its derivatives stem from their ability to inhibit specific enzymes. The succinic acid moiety plays a crucial role in coordinating with the metal ions in the active sites of these enzymes.

Inhibition of Carboxypeptidase A (CPA)

(S)-2-benzylsuccinic acid is a well-established potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme.[1][2] This inhibition is a cornerstone of its biological activity.

Inhibition of Nna1 (Cytosolic Carboxypeptidase)

Derivatives of 2-benzylsuccinic acid have been shown to inhibit Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[3]

Modulation of the Renin-Angiotensin System (RAS)

The structural similarity of benzylsuccinic acid derivatives to angiotensin-converting enzyme (ACE) substrates suggests their potential role as ACE inhibitors, thereby modulating the Renin-Angiotensin System.[4]

Interaction with the Insulin Signaling Pathway

Benzylsuccinic acid and its derivatives can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[5] This activity is central to their potential in managing metabolic disorders.

Induction of Apoptosis in Cancer Cells

Certain derivatives of 2-benzylsuccinic acid have demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines.[6]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for (S)-2-benzylsuccinic acid and its derivatives.

Table 1: Enzyme Inhibition Data

Compound	Target Enzyme	Inhibition Constant (Ki)	IC50	Notes
(2RS)-2-Benzylsuccinic acid	Carboxypeptidase A	0.22 ± 0.05 µM	-	Data for the racemic mixture.
2-Benzyl-3-hydroxybutanoic acid	Carboxypeptidase A	107 µM	-	A derivative of the parent compound.
2-Benzylsuccinic acid	Nna1	-	-	95% inhibition at 5-10 mM.
2-Mercaptobenzoxazole derivatives	Various Protein Kinases	-	Nanomolar range	Specific values depend on the derivative and kinase.

Table 2: Anticancer Activity Data

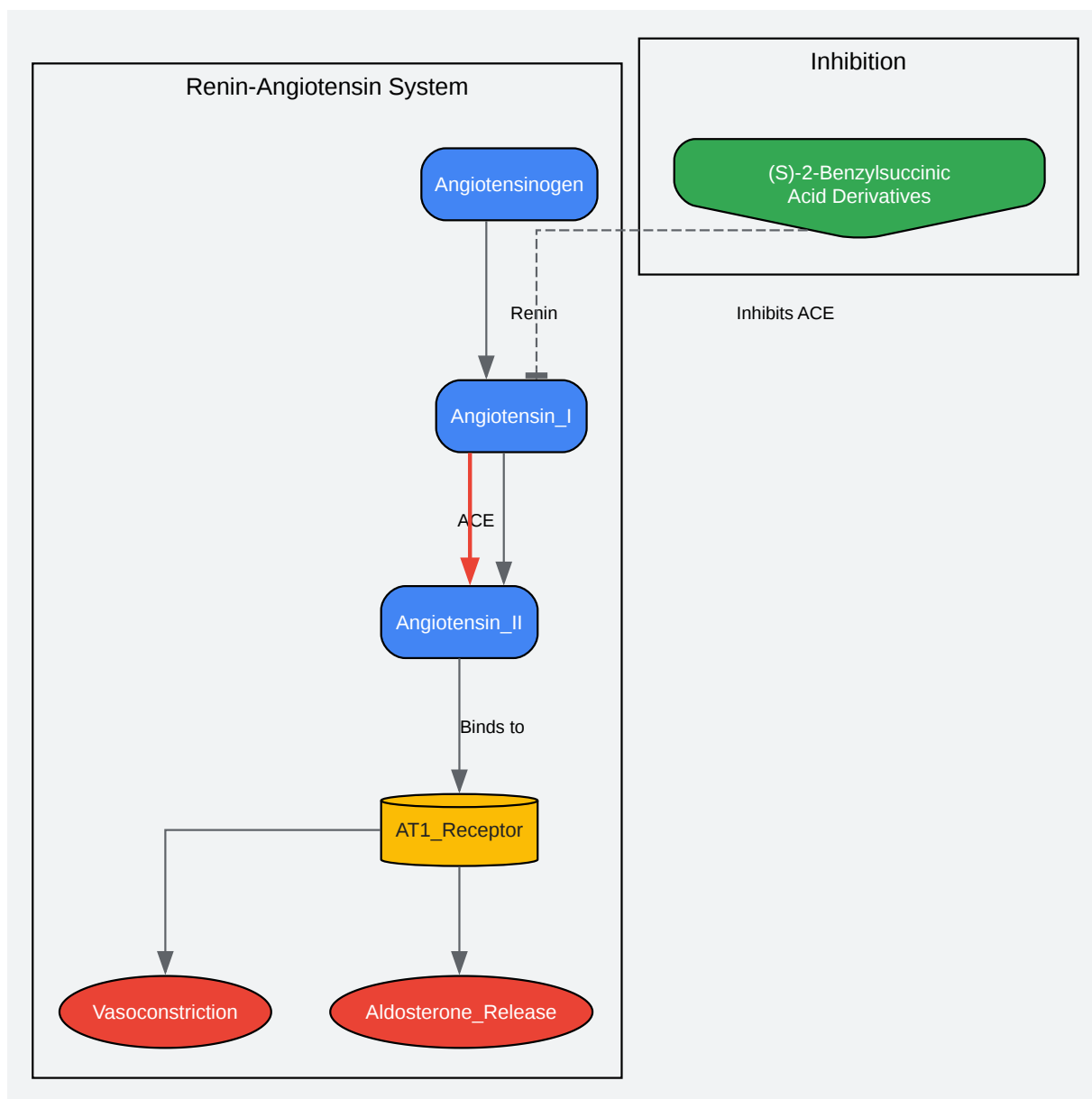
Derivative Class	Cell Line(s)	IC50 Range
2-Arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazoles	U-937, SK-MEL-1	5.7 - 12.2 µM
Pentacyclic benzimidazoles	Various	Submicromolar

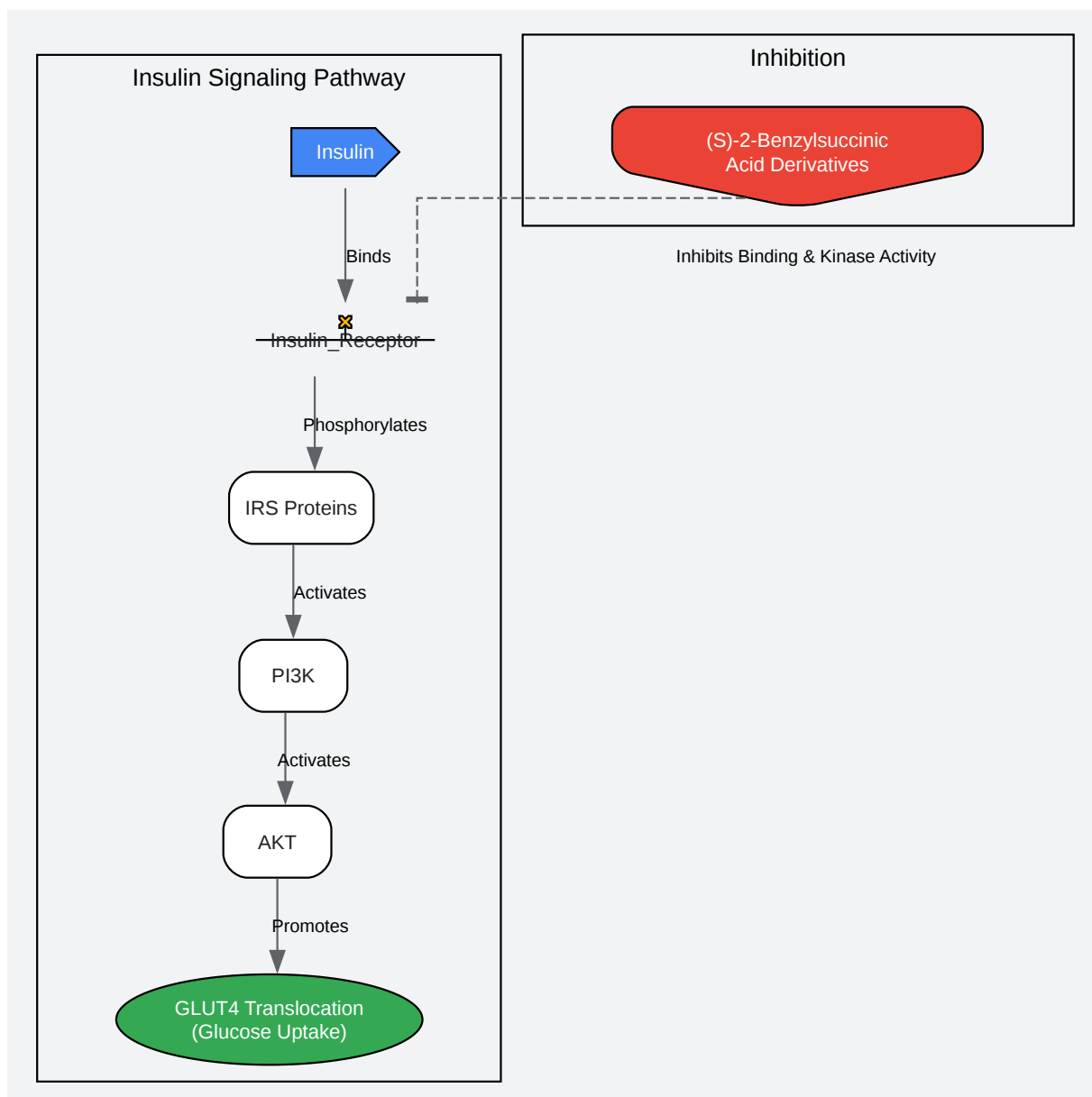
Signaling Pathways Modulated by (S)-2-Benzylsuccinic Acid Derivatives

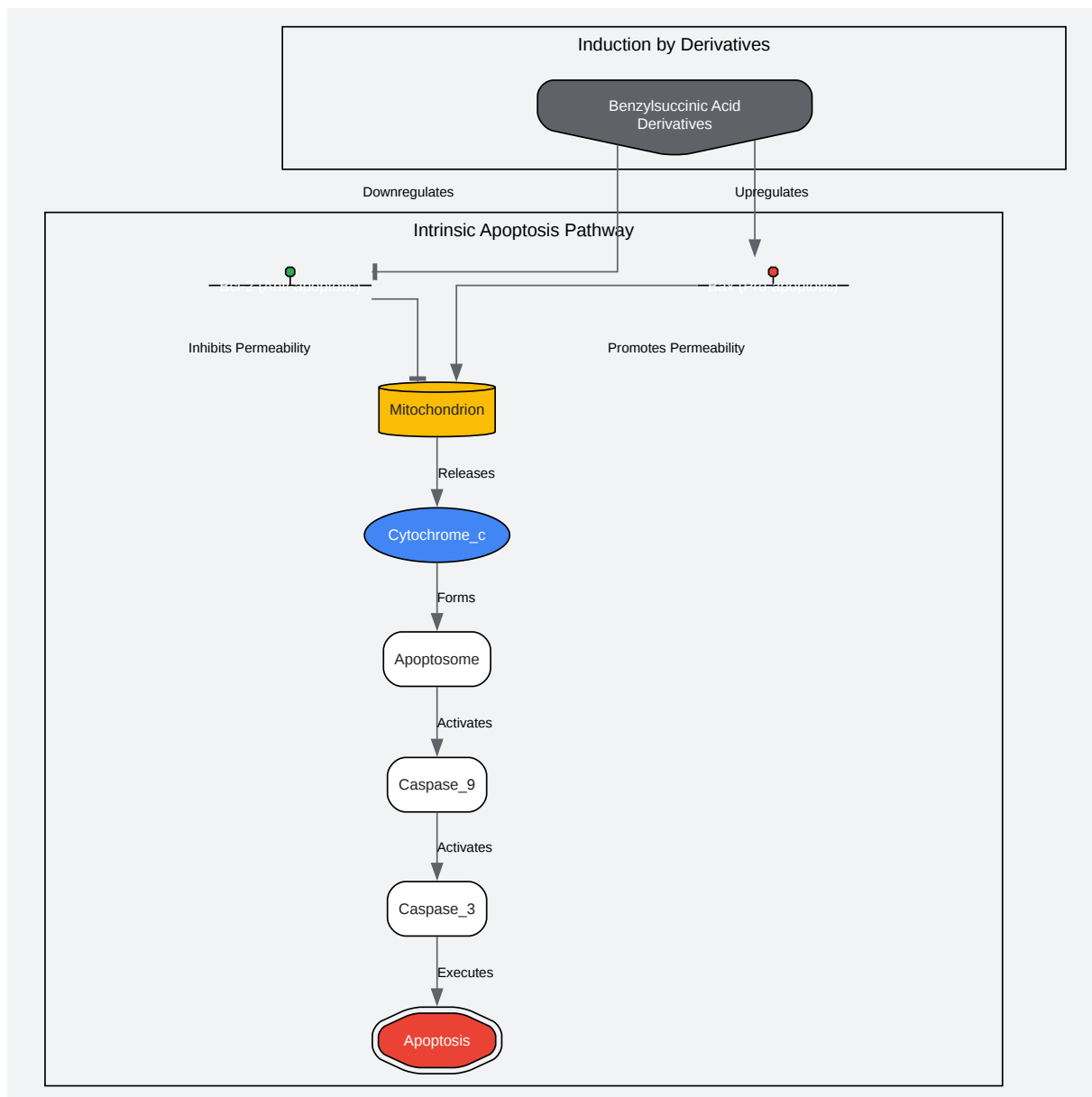
The biological effects of these compounds are mediated through their interaction with several key signaling pathways.

Carboxypeptidase A Inhibition and the Renin-Angiotensin System

The inhibition of CPA and ACE disrupts normal physiological processes, which can be therapeutically exploited.











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